{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
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Overview
Description
{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a bromopyridine core, which is often associated with biological activity, and a carbamoylmethyl group, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Bromination: Introduction of a bromine atom into the pyridine ring.
Carbamoylation: Formation of the carbamoylmethyl group through a reaction with an appropriate carbamoyl chloride.
Coupling: Attachment of the 4-methylphenylmethyl group to the carbamoylmethyl intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form corresponding amines and acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving bromopyridine derivatives.
Medicine: Potential use in drug development due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The carbamoylmethyl group can enhance the compound’s binding affinity and specificity, leading to targeted biological effects.
Comparison with Similar Compounds
Similar Compounds
- **{[(4-Methylphenyl)methyl]carbamoyl}methyl
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-2-4-12(5-3-11)7-19-15(20)10-22-16(21)13-6-14(17)9-18-8-13/h2-6,8-9H,7,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAOZYPHHUBNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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